molecular formula C7H11NO5 B12005893 ethyl (2E)-3-ethoxy-2-nitro-2-propenoate

ethyl (2E)-3-ethoxy-2-nitro-2-propenoate

Cat. No.: B12005893
M. Wt: 189.17 g/mol
InChI Key: NCRBAZRGVXAEOT-AATRIKPKSA-N
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Description

Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate is a nitro-substituted α,β-unsaturated ester with the molecular formula C₇H₁₁NO₅ and a molecular weight of 189.17 g/mol. Its structure features a nitro group (-NO₂) at position 2 and an ethoxy (-OCH₂CH₃) substituent at position 3 of the propenoate backbone. This compound is synthesized via nitration of precursor esters and is notable for its role in heterocyclic chemistry, particularly in cyclization reactions using polyphosphoric acid to form substituted 3-nitro-4H-pyrans and other systems . Reduction of the nitro group (via TiCl₄, hydrogenation, or transfer hydrogenation) yields intermediates for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

ethyl (E)-3-ethoxy-2-nitroprop-2-enoate

InChI

InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3/b6-5+

InChI Key

NCRBAZRGVXAEOT-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C(\C(=O)OCC)/[N+](=O)[O-]

Canonical SMILES

CCOC=C(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate can be synthesized through several methods. One common approach involves the nitration of ethyl (2E)-3-ethoxy-2-propenoate using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Ethyl (2E)-3-ethoxy-2-nitro-2-propenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl (2E)-3-ethoxy-2-nitro-2-propenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that interact with biological targets.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The structural and electronic profiles of ethyl (2E)-3-ethoxy-2-nitro-2-propenoate are compared with analogous α,β-unsaturated esters below:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound 2-NO₂, 3-OCH₂CH₃ C₇H₁₁NO₅ 189.17 Strong electron-withdrawing nitro group enhances electrophilicity of the α,β-unsaturated system.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 2-CN, 3-(4-OCH₃-C₆H₄) C₁₃H₁₃NO₃ 231.25 Cyano group (-CN) at position 2; conjugated with methoxyphenyl for extended π-system .
Ethyl 2-nitrilo-3-(2,4,6-trimethoxyphenyl)propenoate 2-CN, 3-(2,4,6-OCH₃-C₆H₂) C₁₅H₁₇NO₅ 291.30 Trimethoxyphenyl enhances steric bulk; cyano group modulates electronic properties .
(S)-Ethyl 3-nitro-2-phenylpropanoate 3-NO₂, 2-C₆H₅ C₁₁H₁₃NO₄ 223.23 Nitro at position 3; phenyl group introduces aromaticity .

Key Observations :

  • Nitro vs. Cyano Groups: The nitro group in the target compound is more electron-withdrawing than cyano, increasing the reactivity of the α,β-unsaturated ester toward nucleophilic additions (e.g., Michael additions) and cyclizations .
  • Substituent Effects : Ethoxy groups improve solubility in polar aprotic solvents, while aryl groups (e.g., methoxyphenyl) enhance π-π stacking interactions in crystal structures .

Reactivity and Chemical Transformations

Compound Key Reactions Applications
This compound - Nitro reduction → amines .
- Cyclization → 3-nitro-4H-pyrans .
Heterocyclic intermediates for pharmaceuticals.
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate - Hydrolysis → propenoic acids.
- Cycloadditions → pyranones .
Precursors to bioactive 2-propenoylamides .
Ethyl 3-nitro-2-phenylpropanoate - Nitro group participation in redox reactions.
- Ester hydrolysis.
Potential intermediates in drug synthesis .

Electronic Effects :

  • Nitro groups facilitate faster cyclization compared to cyano analogs due to stronger electron withdrawal, which polarizes the α,β-unsaturated system .
  • Ethoxy groups stabilize intermediates via hydrogen bonding in polyphosphoric acid-mediated reactions .

Physical and Spectral Characteristics

  • IR Spectroscopy: Nitro group: Strong asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ . Cyano group: Sharp peak near 2200 cm⁻¹ .
  • NMR: this compound: Doublet for =CH at δ 6.8–7.2 ppm; ethoxy signals at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) . Cyano analogs: =CH signal upfield (δ 7.8–8.2 ppm) due to conjugation with -CN .

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